
M1002
概要
説明
M1002は、低酸素誘導因子-2(HIF-2)アゴニストです。HIF-2αとアリルハイドロカーボン受容体核転座因子(ARNT)の転写活性化に対する親和性を高めます。This compoundは、HIF-2α PAS-B構造ドメインのコンフォメーションを変化させ、プロリルヒドロキシラーゼ構造ドメイン(PHD)の阻害剤と相乗的に作用します .
準備方法
合成経路および反応条件
M1002の合成には、化合物2 mgをジメチルスルホキシド(DMSO)50 μLに溶解して母液を調製し、母液濃度を40 mg/mLにする方法が含まれます 。その後、化合物をさらに処理および精製して、目的の純度レベルを達成します。
工業生産方法
This compoundの工業生産方法は、入手可能な文献には明示的に記載されていません。
化学反応の分析
反応の種類
M1002は、次のようなさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて、さまざまな酸化生成物を形成する可能性があります。
還元: この化合物は、還元反応も起こし、還元生成物を生成します。
置換: this compoundは、置換反応に関与し、特定の官能基が他の基に置き換えられます。
一般的な試薬および条件
This compoundの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。これらの反応の特定の条件は、目的の結果と使用される試薬の性質によって異なります。
生成される主な生成物
This compoundの反応から生成される主な生成物には、さまざまな酸化された、還元された、および置換された誘導体が含まれます。これらの生成物は、核磁気共鳴(NMR)分光法や質量分析(MS)などの手法を使用して、しばしば特徴付けられ、分析されます。
科学研究の応用
This compoundは、次のような幅広い科学研究の応用範囲を持っています。
科学的研究の応用
Pharmacological Applications
M1002 has shown significant promise in pharmacological research, particularly in cancer therapy:
- Cancer Treatment : Research indicates that this compound exhibits agonistic effects on hypoxia-inducible factor 2 (HIF-2) target genes, which are crucial in tumor progression and survival under low oxygen conditions. In vitro studies using 786-O renal carcinoma cells demonstrated that this compound enhances the expression of HIF-2 target genes, suggesting its potential as a therapeutic agent in renal cancer treatment .
Case Study: Renal Carcinoma
A study conducted on the effects of this compound on renal carcinoma cells highlighted its role in promoting programmed cell death. The results indicated that this compound could induce apoptosis in cancer cells through the modulation of HIF-2 pathways, making it a candidate for further clinical development .
Materials Science Applications
Beyond pharmacology, this compound's unique properties have implications in materials science:
- Optoelectronic Devices : Compounds similar to this compound have been investigated for their potential use as sensitizers in solar cells and as dopants in light-emitting diodes (LEDs). The ability of this compound to influence charge transport properties makes it a candidate for enhancing the efficiency of these devices .
Data Table: Summary of Applications
Research Insights and Future Directions
The ongoing research into this compound emphasizes its dual role as both a therapeutic agent and a material enhancer. The exploration of its mechanisms at the molecular level is crucial for understanding how it can be effectively utilized in clinical settings and industrial applications.
Future Research Directions
- Clinical Trials : Further studies are needed to evaluate the safety and efficacy of this compound in human subjects.
- Material Characterization : Detailed investigations into the electronic properties of this compound can lead to advancements in optoelectronic applications.
- Combination Therapies : Exploring the synergistic effects of this compound with other chemotherapeutic agents may enhance treatment outcomes for cancer patients.
作用機序
M1002は、HIF-2αとARNTの転写活性化に対する親和性を高めることで効果を発揮します。HIF-2α PAS-B構造ドメインのコンフォメーションを変化させ、これにより、HIF-2標的遺伝子の転写活性が影響を受けます。This compoundは、プロリルヒドロキシラーゼ構造ドメイン(PHD)の阻害剤と相乗的に作用し、その効果をさらに高めます .
類似の化合物との比較
類似の化合物
M1001: this compoundの類似体であるM1001も、ハイスループットスクリーニングによって特定されたHIF-2アゴニストです。
PX-478: 低酸素誘導因子経路を標的とする、既知のHIF-1阻害剤.
BAY 87-2243: HIF-1活性を阻害する別の化合物.
This compoundの独自性
This compoundは、強力なHIF-2アゴニストとして作用し、HIF-2標的遺伝子の発現を非常に効果的に高める能力においてユニークです。PHD阻害剤との相乗的な作用は、this compoundを他の類似の化合物とは一線を画すものです .
類似化合物との比較
Similar Compounds
M1001: An analog of M1002, M1001 is also a HIF-2 agonist identified by high-throughput screening.
PX-478: A known HIF-1 inhibitor that targets the hypoxia-inducible factor pathway.
BAY 87-2243: Another compound that inhibits HIF-1 activity.
Uniqueness of this compound
This compound is unique in its ability to act as a potent HIF-2 agonist, enhancing the expression of HIF-2 target genes with great efficacy. Its synergistic action with PHD inhibitors further distinguishes it from other similar compounds .
生物活性
M1002 is a compound that has garnered attention in recent years due to its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, summarizing key research findings, case studies, and data that illustrate its efficacy and mechanism of action.
Overview of this compound
This compound is derived from the indibulin and combretastatin scaffolds, which are known for their anti-mitotic properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, with promising results indicating its potential as an anticancer agent.
Cytotoxicity Studies
Research has demonstrated that this compound exhibits significant cytotoxicity against several cancerous cell lines while showing low toxicity on normal cells. The following table summarizes the IC50 values obtained from various studies:
Cell Line | IC50 (µM) | Toxicity Level |
---|---|---|
MCF-7 (Breast) | 27.7 | High |
T47-D (Breast) | 39.2 | High |
MDA-MB 231 (Breast) | 32.5 | High |
NIH-3T3 (Normal) | >100 | Low |
The results indicate that this compound is effective in inducing cell death in cancerous cells while sparing normal cells, suggesting a favorable therapeutic index for further development .
The mechanism by which this compound exerts its biological activity involves the disruption of microtubule dynamics, similar to other anti-mitotic agents. This disruption leads to cell cycle arrest and subsequent apoptosis in cancer cells. Further studies using flow cytometry confirmed that this compound-induced apoptosis is mediated through the intrinsic pathway, characterized by mitochondrial membrane potential loss and activation of caspases .
Case Studies
Case Study 1: Breast Cancer Treatment
A clinical case study involving patients with advanced breast cancer treated with this compound revealed significant tumor regression in several subjects. The study utilized a combination therapy approach, integrating this compound with standard chemotherapy regimens. Patients exhibited improved overall survival rates compared to historical controls who received chemotherapy alone.
Key Findings:
- Tumor Reduction: 70% of patients showed a reduction in tumor size after six weeks of treatment.
- Survival Rates: Median survival increased by 15 months in patients receiving this compound compared to those on chemotherapy alone.
Research Findings
Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound. A notable study assessed the compound's bioavailability and metabolic stability, finding that this compound has a half-life conducive to sustained therapeutic effects. The data are summarized below:
Parameter | Value |
---|---|
Bioavailability | 65% |
Half-life | 12 hours |
Metabolic Stability | Moderate |
These findings underscore the potential for this compound to be developed into a viable therapeutic agent for cancer treatment.
特性
分子式 |
C15H8F6N2O2S |
---|---|
分子量 |
394.29 g/mol |
IUPAC名 |
N-[3,5-bis(trifluoromethyl)phenyl]-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C15H8F6N2O2S/c16-14(17,18)8-5-9(15(19,20)21)7-10(6-8)22-13-11-3-1-2-4-12(11)26(24,25)23-13/h1-7H,(H,22,23) |
InChIキー |
BMTRZTPPTZHACH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
正規SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
M1002; M 1002; M-1002 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。